molecular formula C9H11N5O B7576722 N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide

Cat. No. B7576722
M. Wt: 205.22 g/mol
InChI Key: SUGRVEUSNVWBQB-UHFFFAOYSA-N
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Description

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC is a pyrazole derivative that has been synthesized through various methods, and its unique structure has been found to have several biochemical and physiological effects.

Scientific Research Applications

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide has been found to have potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide has been shown to have antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In materials science, N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and sensing. In agriculture, N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide has been used as a plant growth regulator, which can enhance the growth and yield of crops.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide is not fully understood; however, it has been proposed that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor properties.
Biochemical and Physiological Effects
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide has been found to have several biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the enhancement of plant growth. In addition, N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide also has limitations, including its low solubility in water and its limited stability under certain conditions.

Future Directions

There are several future directions for the research on N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide, including the development of new drugs based on its structure, the synthesis of new metal complexes using N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide as a ligand, and the investigation of its potential applications in agriculture. In addition, further studies are needed to fully understand the mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide and its biochemical and physiological effects.

Synthesis Methods

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide has been synthesized through various methods, including the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 2-chloromethyl-4-methyl-1H-pyrazole, followed by the addition of ammonia. Another method involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 4-(chloromethyl)pyrazole, followed by the addition of ammonia. Both methods result in the formation of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide, which has been characterized using various spectroscopic techniques.

properties

IUPAC Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-6-7(3-13-14-6)2-10-9(15)8-4-11-12-5-8/h3-5H,2H2,1H3,(H,10,15)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGRVEUSNVWBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC(=O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide

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